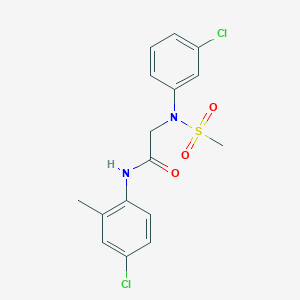![molecular formula C22H18N2O3S B3707539 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3707539.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
概要
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to a phenyl group, which is further connected to a methoxyphenoxy acetamide group. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,3-benzothiazole, which is then coupled with a phenyl group through a series of reactions involving halogenation and nucleophilic substitution. The final step involves the introduction of the methoxyphenoxy acetamide group through an amide coupling reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
2-Methyltetrahydrofuran: A biomass-derived solvent used as a greener alternative in organic synthesis.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in transition metal catalysis.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide stands out due to its combination of a benzothiazole moiety with a methoxyphenoxy acetamide group, which imparts unique chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-10-12-18(13-11-17)27-14-21(25)23-16-8-6-15(7-9-16)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIDSVAARHKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3707469.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylbenzyl)-N~2~-phenylglycinamide](/img/structure/B3707471.png)
![3-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B3707485.png)
![N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3707494.png)
![methyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3707519.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3707521.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B3707535.png)
![3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3707544.png)

![2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B3707556.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B3707560.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3707566.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3707568.png)
